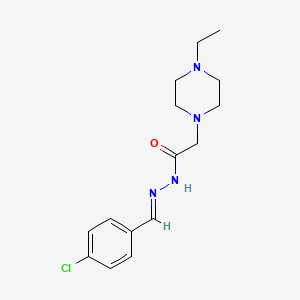
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Overview
Description
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazide derivative that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of thiol-containing enzymes. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been found to inhibit the activity of glutathione S-transferase, an enzyme that plays a critical role in the detoxification of xenobiotics. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to inhibit the activity of thioredoxin reductase, an enzyme that plays a critical role in the redox regulation of cells.
Biochemical and Physiological Effects:
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent activity against various cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous environments. In addition, N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for research on N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. One potential direction is to study its potential use as an antifungal and antibacterial agent. Another potential direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to understand the mechanism of action of N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and its potential applications in cancer therapy.
Scientific Research Applications
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is in medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-19(15-22-10-12-24-13-11-22)21-20-14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,21,23)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZPADGKGAWIGT-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3836716.png)
![2-[1-(2-phenylethyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3836719.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B3836729.png)

![[2-hydroxy-3-(4-methoxyphenoxy)propyl]methylsulfamic acid](/img/structure/B3836739.png)
![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)





